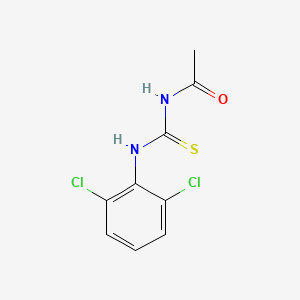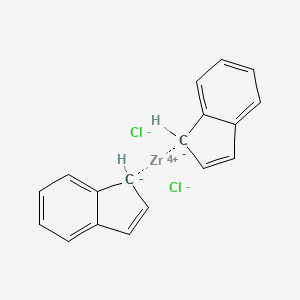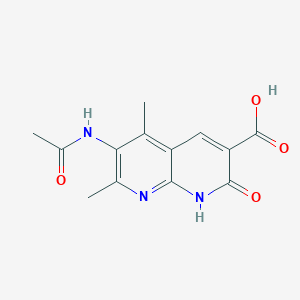
N-(1-methoxypropan-2-yl)-2-piperazin-1-ylacetamide
概要
説明
N-(1-methoxypropan-2-yl)-2-piperazin-1-ylacetamide is a chemical compound with the molecular formula C10H20N2O2 This compound is known for its unique structure, which includes a piperazine ring and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxypropan-2-yl)-2-piperazin-1-ylacetamide typically involves the reaction of 2-methoxy-1-methylethylamine with piperazine and acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process can be summarized as follows:
Starting Materials: 2-methoxy-1-methylethylamine, piperazine, acetic anhydride.
Reaction Conditions: The reaction is conducted in a solvent such as dichloromethane or ethanol, at a temperature range of 25-50°C.
Catalyst: A catalyst such as triethylamine may be used to facilitate the reaction.
Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated systems for precise control of reaction conditions, and advanced purification methods to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
N-(1-methoxypropan-2-yl)-2-piperazin-1-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium, temperature range of 0-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, temperature range of -10 to 25°C.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); conditionssolvent such as dichloromethane, temperature range of 0-40°C.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
N-(1-methoxypropan-2-yl)-2-piperazin-1-ylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(1-methoxypropan-2-yl)-2-piperazin-1-ylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-methoxyethanol: An organic compound used as a solvent and in the synthesis of other chemicals.
2-ethyl-N-(2-methoxy-1-methylethyl)-6-methyl-benzenamine: A compound with similar structural features, used in various chemical applications.
Uniqueness
N-(1-methoxypropan-2-yl)-2-piperazin-1-ylacetamide is unique due to its combination of a piperazine ring and a methoxy group, which imparts specific chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where these properties are desired.
特性
分子式 |
C10H21N3O2 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
N-(1-methoxypropan-2-yl)-2-piperazin-1-ylacetamide |
InChI |
InChI=1S/C10H21N3O2/c1-9(8-15-2)12-10(14)7-13-5-3-11-4-6-13/h9,11H,3-8H2,1-2H3,(H,12,14) |
InChIキー |
AJTVXXPLCUEKCF-UHFFFAOYSA-N |
正規SMILES |
CC(COC)NC(=O)CN1CCNCC1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details














試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Pyrrolidin-1-yl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B8567493.png)

![3-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)propanoic acid](/img/structure/B8567498.png)





![6-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-1-ol](/img/structure/B8567544.png)




